molecular formula C18H16ClN3O2 B5775039 3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5775039
M. Wt: 341.8 g/mol
InChI Key: RNZWCKIWCAFANZ-UHFFFAOYSA-N
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Description

3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a benzamide derivative that contains an oxadiazole ring, which makes it a promising candidate for developing new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments include its potential to inhibit the growth of cancer cells and its ability to act as a fluorescent probe for detecting biological molecules. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as biochemistry and pharmacology. Finally, future studies should focus on the safety and toxicity of this compound to ensure that it can be used safely in clinical settings.

Synthesis Methods

The synthesis of 3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminobenzamide in the presence of a base such as triethylamine to produce the final product.

Scientific Research Applications

The potential applications of 3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in scientific research are numerous. This compound has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as a fluorescent probe for detecting biological molecules. In addition, this compound has been investigated for its potential use as a drug for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-8-9-14(10-15(12)19)18(23)22(2)11-16-20-17(21-24-16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZWCKIWCAFANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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